molecular formula C6H3BrFN3 B2661036 1-Azido-3-bromo-2-fluorobenzene CAS No. 2107456-50-6

1-Azido-3-bromo-2-fluorobenzene

Cat. No.: B2661036
CAS No.: 2107456-50-6
M. Wt: 216.013
InChI Key: MAHKVOVYGRYDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-bromo-2-fluorobenzene is a halogenated aromatic compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃), a bromine atom, and a fluorine atom attached to a benzene ring. This compound is of significant interest in various fields, including organic synthesis, material science, and medicinal chemistry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-azido-3-fluorobenzene or 1-azido-3-bromobenzene, followed by the substitution of the other halogen atom with fluorine or bromine. Another method involves the diazotization of 3-bromo-2-fluoroaniline, followed by azidation using sodium azide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization and azidation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-bromo-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Electrophilic Aromatic Substitution: The bromine and fluorine atoms can be substituted by other electrophiles in the presence of catalysts.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

    Reduction: Hydrogen gas, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted azides or amines.

    Electrophilic Aromatic Substitution: Formation of substituted aromatic compounds.

    Reduction: Formation of aromatic amines.

Scientific Research Applications

1-Azido-3-bromo-2-fluorobenzene has several applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique reactivity and stability.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Environmental Research: Studied for its role in environmental monitoring and remediation, particularly in the detection and removal of hazardous substances.

Mechanism of Action

The mechanism of action of 1-azido-3-bromo-2-fluorobenzene involves its reactivity with various molecular targets. The azido group can undergo cycloaddition reactions with alkenes and alkynes, forming triazoles, which are important intermediates in organic synthesis.

Comparison with Similar Compounds

  • 1-Azido-3-fluorobenzene
  • 1-Azido-3-bromobenzene
  • 1-Azido-2-bromo-4-fluorobenzene

Comparison: 1-Azido-3-bromo-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other azido compounds. The combination of these halogens allows for a broader range of chemical transformations and applications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

1-azido-3-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKVOVYGRYDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.